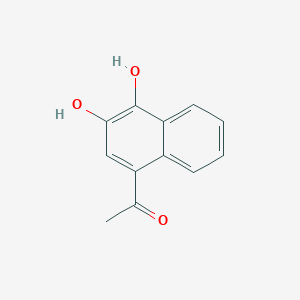

1-(3,4-Dihydroxynaphthalen-1-yl)ethanone

Description

Contextualizing Naphthalene (B1677914) Derivatives in Organic and Medicinal Chemistry

Naphthalene, a bicyclic aromatic hydrocarbon, serves as a versatile scaffold in the synthesis of a wide array of organic molecules. chemicalbook.comresearchgate.net Its fused ring system provides a rigid and planar backbone that can be functionalized to create compounds with diverse chemical and physical properties. chemicalbook.com In medicinal chemistry, the naphthalene moiety is a common feature in numerous therapeutic agents, contributing to their pharmacokinetic and pharmacodynamic profiles. nih.gov

The lipophilic nature of the naphthalene core can enhance a drug's ability to cross cell membranes, while its aromatic system allows for various types of interactions with biological targets, such as enzymes and receptors. chemicalbook.com A vast number of naphthalene-based compounds have been investigated and developed for a wide range of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and antiviral agents. nih.govgoogle.com

Several FDA-approved drugs incorporate the naphthalene scaffold, highlighting its importance in drug design and development. Examples include:

Nafcillin: An antibiotic used to treat bacterial infections. nih.gov

Naproxen: A nonsteroidal anti-inflammatory drug (NSAID) used to relieve pain and inflammation. nih.gov

Terbinafine: An antifungal medication used to treat fungal infections. nih.gov

Propranolol: A beta-blocker used to treat high blood pressure and other cardiovascular conditions. nih.gov

The successful application of these and other naphthalene-containing drugs underscores the value of this structural motif in the development of new therapeutic agents.

Significance of Dihydroxylated Naphthalene Structures in Chemical Biology

The introduction of hydroxyl groups onto the naphthalene ring system dramatically influences the molecule's biological activity. Dihydroxylated naphthalenes, in particular, are of significant interest in chemical biology due to their potential to interact with a variety of biological systems. The position of the hydroxyl groups on the naphthalene core is crucial in determining the compound's properties and biological effects.

One of the key features of dihydroxylated aromatic compounds, including those with a naphthalene core, is their antioxidant activity. The hydroxyl groups can act as hydrogen donors, neutralizing free radicals and reducing oxidative stress, which is implicated in a range of diseases.

Furthermore, the catechol-like arrangement of two adjacent hydroxyl groups, as would be found in a 3,4-dihydroxynaphthalene structure, is a well-known motif in biologically active molecules. This arrangement can chelate metal ions and participate in redox cycling, which can be harnessed for therapeutic purposes. For instance, some catechol-containing compounds have been shown to inhibit enzymes such as catechol-O-methyltransferase (COMT), an important target in the treatment of Parkinson's disease. nih.gov

Overview of Research Trajectories for 1-(3,4-Dihydroxynaphthalen-1-yl)ethanone

Given the absence of specific research on this compound, its potential research trajectories can be inferred from the study of analogous compounds. The combination of the naphthalene scaffold, the dihydroxy functionality, and the ethanone (B97240) side chain suggests several avenues for investigation.

Synthesis and Chemical Reactivity: The development of efficient and selective synthetic routes to this compound would be a primary research focus. This would likely involve the exploration of various methods for the controlled functionalization of the naphthalene ring. Once synthesized, the reactivity of the compound could be explored, including the potential for further modification of the hydroxyl and ethanone groups to create a library of derivatives.

Medicinal Chemistry and Drug Discovery: A key research trajectory would be the evaluation of the biological activity of this compound and its derivatives. Based on the properties of related compounds, potential areas of investigation include:

Anticancer Activity: Many naphthalene derivatives have demonstrated cytotoxic effects against various cancer cell lines.

Antimicrobial Activity: The naphthalene scaffold is present in several antifungal and antibacterial agents.

Enzyme Inhibition: The dihydroxy functionality suggests potential for the inhibition of enzymes involved in various disease pathways.

Antioxidant Properties: The dihydroxy groups are likely to confer antioxidant activity.

Materials Science: Naphthalene-based compounds can also have applications in materials science, for example, as building blocks for organic electronic materials or as components of fluorescent probes. The specific substitution pattern of this compound could impart interesting photophysical properties that could be explored for such applications.

The following table provides a summary of the potential research directions for this compound based on the known properties of related compounds.

| Research Area | Potential Applications and Investigations |

| Organic Synthesis | Development of novel synthetic methodologies for the regioselective synthesis of functionalized naphthalenes. |

| Medicinal Chemistry | Screening for anticancer, antimicrobial, and anti-inflammatory activity. Investigation as an enzyme inhibitor. |

| Chemical Biology | Use as a molecular probe to study biological processes. |

| Materials Science | Exploration of its potential as a component in organic light-emitting diodes (OLEDs) or as a fluorescent sensor. |

Properties

Molecular Formula |

C12H10O3 |

|---|---|

Molecular Weight |

202.21 g/mol |

IUPAC Name |

1-(3,4-dihydroxynaphthalen-1-yl)ethanone |

InChI |

InChI=1S/C12H10O3/c1-7(13)10-6-11(14)12(15)9-5-3-2-4-8(9)10/h2-6,14-15H,1H3 |

InChI Key |

NDMSNGJXHNORRD-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC(=C(C2=CC=CC=C21)O)O |

Origin of Product |

United States |

Synthetic Methodologies for 1 3,4 Dihydroxynaphthalen 1 Yl Ethanone and Analogues

Direct Synthetic Routes to Dihydroxynaphthyl Ethanones

Direct synthesis aims to construct the target molecule in a minimum number of steps, often by forming key bonds on a pre-existing naphthalene (B1677914) core.

Acylation Strategies on Naphthalene Scaffolds

Acylation is a fundamental method for introducing the ethanone (B97240) (acetyl) group onto the naphthalene ring. Two primary strategies are employed: the Friedel-Crafts acylation and the Fries rearrangement.

The Friedel-Crafts acylation of dihydroxynaphthalenes with an acylating agent like acetyl chloride or acetic anhydride (B1165640) in the presence of a Lewis acid catalyst can introduce an acetyl group. However, phenols and dihydroxynaphthalenes often undergo O-acylation to form esters rather than the desired C-acylation for hydroxyarylketones under standard Friedel-Crafts conditions. wikipedia.org

The Fries rearrangement is a more effective and widely used method for preparing hydroxyaryl ketones. wikipedia.org This reaction involves the rearrangement of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis acid. byjus.com For the synthesis of 1-(3,4-Dihydroxynaphthalen-1-yl)ethanone, a plausible route would start with 3,4-diacetoxynaphthalene. The migration of an acetyl group from one of the phenolic oxygens to the aromatic ring is induced by a catalyst. The reaction is ortho- and para-selective, and the choice of conditions can direct the position of the incoming acyl group. wikipedia.orgbyjus.com

Approaches for Introducing Vicinal Diol Functionality onto Naphthalene Rings

Introducing the vicinal (adjacent) 3,4-dihydroxy group onto a pre-existing naphthyl ethanone is another direct approach. This can be achieved through various oxidation and hydroxylation methods. For instance, the dihydroxylation of a suitable naphthalene precursor, such as 1-acetylnaphthalene, could be explored using potent oxidizing agents. More controlled enzymatic methods, inspired by biosynthetic pathways of fungal allomelanins derived from dihydroxynaphthalenes (DHN), suggest that enzymes like laccases can perform oxidative coupling, indicating the potential for enzymatic hydroxylation under milder conditions. nih.govresearchgate.net The biosynthesis of DHN-melanin itself involves the oxidative polymerization of dihydroxynaphthalene monomers, highlighting the reactivity of these systems towards oxidation. nih.govresearchgate.net

Multi-step Synthetic Sequences for Complex Naphthyl Ethanone Derivatives

For more complex analogues or when direct methods provide low yields or poor regioselectivity, multi-step sequences are necessary. These synthetic routes offer greater control and flexibility. A typical sequence might involve:

Protection: The hydroxyl groups of a dihydroxynaphthalene starting material are protected (e.g., as methyl or benzyl (B1604629) ethers) to prevent unwanted side reactions during subsequent steps.

Acylation: The protected dihydroxynaphthalene undergoes Friedel-Crafts acylation. The directing effects of the protected hydroxyl groups guide the acetyl group to the desired position.

Deprotection: The protecting groups are removed to reveal the vicinal diol functionality, yielding the final product.

Alternatively, a route could begin with a functionalized naphthalene that is later elaborated to introduce the hydroxyl groups. For example, recent advances in synthetic chemistry have demonstrated the conversion of isoquinolines into naphthalene derivatives through a nitrogen-to-carbon atom transmutation, offering a novel pathway to substituted naphthalenes that could be adapted for this purpose. nih.gov The development of automated platforms for multi-step synthesis, including flow chemistry processes, allows for the efficient and reproducible production of complex molecules through sequential reactions without isolating intermediates. mpg.desyrris.jp

Regioselective Synthesis and Control of Isomeric Purity

Achieving the correct substitution pattern (regiochemistry) is a critical challenge in naphthalene chemistry. For this compound, the acetyl group must be introduced at the C-1 position.

In the Fries rearrangement, regioselectivity is highly dependent on reaction conditions. wikipedia.org

Temperature: Low reaction temperatures generally favor the formation of the para-substituted product, while higher temperatures favor the ortho-product. wikipedia.orgbyjus.com This is often explained by thermodynamic versus kinetic control; the ortho product can form a more stable bidentate complex with the Lewis acid catalyst, making it the thermodynamically favored product at higher temperatures. wikipedia.org

Solvent: The polarity of the solvent also plays a role. Non-polar solvents tend to favor ortho-acylation, whereas more polar solvents can increase the proportion of the para-isomer. wikipedia.orgbyjus.com

Careful optimization of these parameters is essential to maximize the yield of the desired 1-acylated isomer and ensure high isomeric purity. Methodologies for achieving regiochemical control are crucial and have been developed for various classes of compounds, which can be adapted to naphthalene systems. rsc.orgnih.gov

| Condition | Favored Isomer | Rationale |

| High Temperature | ortho-isomer | Thermodynamic control, formation of stable bidentate complex with catalyst. wikipedia.org |

| Low Temperature | para-isomer | Kinetic control. wikipedia.orgbyjus.com |

| Non-polar Solvent | ortho-isomer | Favors intramolecular rearrangement within a solvent cage. byjus.com |

| Polar Solvent | para-isomer | Favors intermolecular acylation via dissociated acylium ion. wikipedia.org |

Catalyst Systems and Optimized Reaction Conditions for Naphthyl Ethanone Formation

The choice of catalyst is paramount for the successful synthesis of naphthyl ethanones, particularly via the Fries rearrangement. While traditional Lewis acids like aluminum chloride (AlCl₃) are effective, they are often required in stoichiometric or excess amounts and can be corrosive. researchgate.netorganic-chemistry.org

Modern research has focused on developing more efficient and milder catalyst systems.

Metal Triflates: Lanthanide triflates are active catalysts, but their high cost is a drawback. researchgate.net Bismuth triflate (Bi(OTf)₃) has emerged as a cheaper, low-toxicity, and moisture-tolerant alternative that can catalytically promote the Fries rearrangement in moderate to good yields. researchgate.net Scandium trifluoromethanesulfonate (B1224126) has also been used for the synthesis of hydroxynaphthyl ketones. sigmaaldrich.com

Brønsted Acids: Strong protic acids like hydrogen fluoride (B91410) (HF) and methanesulfonic acid are viable catalysts. wikipedia.orgorganic-chemistry.org

Heteropoly Acids: Acids such as H₃PW₁₂O₄₀, sometimes supported on silica (B1680970), have been reported as efficient and environmentally benign catalysts for the Fries rearrangement of aryl esters. sigmaaldrich.com

Optimization involves screening different catalysts, catalyst loadings, solvents, temperatures, and reaction times to maximize yield and regioselectivity.

| Catalyst System | Key Advantages | Typical Reaction |

| Aluminum Chloride (AlCl₃) | High reactivity, traditional method. organic-chemistry.org | Fries Rearrangement, Friedel-Crafts Acylation |

| Bismuth Triflate (Bi(OTf)₃) | Low toxicity, moisture tolerant, catalytic amounts needed. researchgate.net | Fries Rearrangement |

| Methanesulfonic Acid | Environmentally friendlier Brønsted acid. organic-chemistry.org | Fries Rearrangement |

| Heteropoly Acids (e.g., H₃PW₁₂O₄₀) | Reusable, environmentally benign. sigmaaldrich.com | Fries Rearrangement |

| Zinc Powder | Promotes selective Fries rearrangement. organic-chemistry.org | Fries Rearrangement |

Considerations for Sustainable and Green Chemistry Principles in Synthesis

Adherence to the principles of green chemistry is increasingly important in modern organic synthesis. nih.gov For the synthesis of this compound, several green strategies can be considered:

Catalysis over Stoichiometric Reagents: Using catalytic amounts of reagents like bismuth triflate or heteropoly acids instead of stoichiometric AlCl₃ reduces waste. researchgate.netsigmaaldrich.comresearchgate.net

Alternative Energy Sources: The photo-Fries rearrangement utilizes UV light to induce the reaction, often without a catalyst, providing a cleaner alternative to acid-catalyzed methods. sigmaaldrich.com Microwave-assisted synthesis can also accelerate reactions, reduce energy consumption, and improve yields. nih.govjddhs.com

Greener Solvents: Replacing hazardous chlorinated solvents with safer alternatives like ionic liquids or even performing reactions under solvent-free conditions minimizes environmental impact. nih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product is a core green chemistry principle. nih.gov

Renewable Feedstocks: While not always directly applicable to naphthalene synthesis, the use of bio-renewable starting materials is a key goal of green chemistry. innoget.com The development of biocatalysis, using enzymes to perform specific transformations under mild conditions, represents a significant advance in sustainable synthesis. jddhs.com

By integrating these principles, the synthesis of this compound and its analogues can be made more efficient, safer, and environmentally responsible. jddhs.com

Chemical Reactivity and Mechanistic Transformations of 1 3,4 Dihydroxynaphthalen 1 Yl Ethanone

Oxidation Reactions of the Compound

The presence of a 1,2-dihydroxy (catechol) moiety on the naphthalene (B1677914) ring makes 1-(3,4-dihydroxynaphthalen-1-yl)ethanone particularly susceptible to oxidation. The reaction outcome is highly dependent on the nature of the oxidizing agent employed.

Primary and secondary alcohols can be oxidized to aldehydes, ketones, and carboxylic acids. youtube.comkhanacademy.org The dihydroxy groups of the compound are phenolic in nature. Strong oxidizing agents, such as potassium permanganate (B83412) or chromic acid under acidic conditions, can lead to extensive oxidation. youtube.com This typically involves the conversion of the dihydroxy groups to an ortho-quinone. Under harsh conditions, these potent oxidants may even induce cleavage of the aromatic ring.

Conversely, milder oxidizing agents are used to achieve more controlled transformations. Reagents like pyridinium (B92312) chlorochromate (PCC) or those used in Swern and Dess-Martin periodinane oxidations are known for converting primary alcohols to aldehydes and secondary alcohols to ketones, often under anhydrous conditions to prevent over-oxidation to carboxylic acids. youtube.comkhanacademy.org In the context of this compound, a mild oxidant would selectively transform the catechol unit into the corresponding 1,2-naphthoquinone, leaving the ethanone (B97240) group intact.

Table 1: Predicted Oxidation Products

| Oxidizing Agent Category | Reagent Example | Likely Product |

|---|---|---|

| Strong | Potassium Permanganate (KMnO₄) | 1-acetylnaphthalene-3,4-dione (and potential ring cleavage products) |

Nucleophilic and Electrophilic Substitution Pathways of Naphthyl Ethanones

The substitution patterns of naphthyl ethanones are governed by the electronic properties of the naphthalene ring system and the directing effects of its substituents.

Electrophilic Substitution Pathways

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds. byjus.com In naphthalene, electrophilic attack is kinetically favored at the C1 (alpha) position over the C2 (beta) position because the carbocation intermediate formed by alpha-attack is more resonance-stabilized. onlineorganicchemistrytutor.compearson.com

The reactivity of the this compound ring is modulated by three substituents: two hydroxyl (-OH) groups and one acetyl (-COCH₃) group.

Hydroxyl Groups (-OH): These are powerful activating groups and ortho-, para-directors due to the resonance donation of a lone pair of electrons to the ring system.

Acetyl Group (-COCH₃): This is a deactivating group and a meta-director because of its electron-withdrawing nature through both induction and resonance.

The positions on the naphthalene ring are therefore subject to competing electronic effects. The strong activating influence of the hydroxyl groups at C3 and C4 will dominate, directing incoming electrophiles primarily to the ortho and para positions relative to them. The most activated and sterically accessible position is C2. Therefore, electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions are expected to occur preferentially at the C2 position. masterorganicchemistry.com

Table 2: Directing Effects of Substituents for Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Directing Influence |

|---|---|---|---|

| -COCH₃ | C1 | Deactivating (electron-withdrawing) | Meta-directing (to C3, C6, C8) |

| -OH | C3 | Activating (electron-donating) | Ortho-, Para-directing (to C2, C4) |

| -OH | C4 | Activating (electron-donating) | Ortho-, Para-directing (to C3, C5) |

| Net Effect | | Strongly Activated | Substitution favored at C2 |

Nucleophilic Substitution Pathways

Nucleophilic substitution is the reaction of an electron-rich nucleophile with an electron-deficient electrophile. organic-chemistry.org It can proceed through different mechanisms, primarily the Sₙ1 (unimolecular) and Sₙ2 (bimolecular) pathways. youtube.comamherst.edu

Aromatic Nucleophilic Substitution: This type of reaction on the naphthalene ring itself is generally difficult and requires the presence of a good leaving group and strong electron-withdrawing groups to activate the ring, neither of which are characteristic of the parent compound.

Substitution at the Side Chain: Nucleophilic reactions are more likely to involve the ethanone side chain. The carbonyl carbon is electrophilic and can undergo nucleophilic addition. While not a substitution on the naphthalene ring, this is a key reactivity pathway. If the alpha-carbon to the carbonyl were functionalized with a leaving group (e.g., a halogen), it could undergo Sₙ1 or Sₙ2 reactions. dalalinstitute.comfiveable.me The Sₙ2 mechanism involves a backside attack by the nucleophile in a single, concerted step, leading to an inversion of stereochemistry if the carbon is chiral. dalalinstitute.com The Sₙ1 mechanism proceeds through a planar carbocation intermediate, typically resulting in racemization. organic-chemistry.org

Condensation Reactions of Related Dihydroxynaphthyl Ethanones

The carbonyl group of the ethanone moiety is a prime site for condensation reactions, which are crucial for the synthesis of more complex molecules, particularly heterocyclic derivatives.

Reactions with Hydrazine (B178648) Hydrate (B1144303)

Ketones react with hydrazine hydrate in a condensation reaction to form hydrazones. researchgate.net In the case of dihydroxynaphthyl ethanones, the acetyl group's carbonyl carbon is attacked by the nucleophilic nitrogen of hydrazine. This reaction can be the first step in synthesizing pyrazole (B372694) derivatives. nih.govjddtonline.info Pyrazoles are five-membered heterocyclic compounds with two adjacent nitrogen atoms that exhibit a wide range of pharmacological activities. nih.gov The initial hydrazone can undergo cyclization, particularly if another electrophilic site is available, to form a stable pyrazole ring. researchgate.netmdpi.com

Reactions with Thiosemicarbazides

Similar to hydrazine, thiosemicarbazides react with the carbonyl group of dihydroxynaphthyl ethanones to form thiosemicarbazones. researchgate.net These intermediates are valuable synthons for a variety of sulfur- and nitrogen-containing heterocycles. Depending on the reaction conditions and the structure of the reactants, thiosemicarbazones can be cyclized to produce derivatives of thiadiazine, thiazole, or triazine. researchgate.net For instance, reaction with α-haloketones can lead to the formation of thiadiazine rings. nih.gov The polyfunctional nature of thiosemicarbazides makes them versatile reagents in heterocyclic synthesis. nih.govmonash.eduasianpubs.orgbiointerfaceresearch.com

Formation of Heterocyclic Derivatives

The synthesis of heterocyclic compounds from dihydroxynaphthyl ethanones is a broad and significant area of its chemistry. Beyond pyrazoles and thiadiazines, a variety of other heterocyclic systems can be constructed. rdd.edu.iq The condensation of the acetyl group with different bifunctional reagents is a common strategy. For example, reaction with hydroxylamine (B1172632) yields oximes, which can be further transformed. Knoevenagel condensation with active methylene (B1212753) compounds can lead to the formation of various substituted alkenes, which can then undergo cyclization reactions to form diverse heterocyclic structures. researchgate.net The specific heterocycle formed depends on the reagent used in the condensation and subsequent cyclization steps. mdpi.com

Table 3: Heterocyclic Derivatives from Condensation Reactions

| Reagent | Intermediate Product | Final Heterocyclic Product |

|---|---|---|

| Hydrazine Hydrate | Hydrazone | Pyrazole |

| Phenylhydrazine | Phenylhydrazone | N-Phenylpyrazole |

| Thiosemicarbazide | Thiosemicarbazone | Thiadiazine, Thiazole |

Investigating Rearrangement Mechanisms in Naphthyl Ethanone Systems

Molecular rearrangements are intramolecular reactions where the carbon skeleton of a molecule is restructured. nptel.ac.in While specific rearrangement studies on this compound are not widely documented, several classical rearrangement mechanisms could potentially be induced under appropriate conditions.

One relevant type is the Fries rearrangement, which involves the migration of an acyl group from a phenolic ester to the aromatic ring, typically catalyzed by a Lewis acid. Although the starting compound is a phenol (B47542) rather than a phenolic ester, an analogous migration of the acetyl group from C1 to another position on the ring could be envisaged under strong acid catalysis, though this would be a thermodynamically challenging process.

Rearrangements involving carbocation intermediates, such as the Wagner-Meerwein rearrangement, are also possible if a carbocation can be generated on a side chain attached to the naphthalene nucleus. nptel.ac.in For example, if the ethanone group were reduced to an alcohol and then subjected to acidic conditions, the resulting carbocation could potentially trigger a rearrangement of adjacent alkyl or aryl groups. nptel.ac.in These types of rearrangements are fundamental in organic synthesis for creating complex molecular architectures from simpler precursors.

Ring Cleavage Pathways of Naphthalene-Based Structures

The structural integrity of the naphthalene core in compounds like this compound is susceptible to cleavage through various chemical and biological transformation pathways. The presence of the catechol-like dihydroxy functionality on one of the aromatic rings significantly influences its reactivity, making it a target for oxidative cleavage, particularly through enzymatic action. This section explores the mechanistic details of ring cleavage in analogous naphthalene-based structures, providing insights into the potential metabolic fate and chemical degradation of this compound.

The primary mechanism for the biological degradation of aromatic rings, including naphthalene derivatives, involves the action of dioxygenase enzymes. nih.gov These enzymes catalyze the incorporation of both atoms of molecular oxygen into the aromatic nucleus, leading to the formation of unstable intermediates that readily undergo ring fission. nih.gov The specific regiochemistry of the cleavage is determined by the type of dioxygenase involved.

In the context of dihydroxynaphthalene structures, two main types of ring cleavage have been extensively studied: intradiol and extradiol cleavage. wikipedia.org Intradiol dioxygenases cleave the bond between the two hydroxyl-bearing carbon atoms, whereas extradiol dioxygenases cleave an adjacent carbon-carbon bond.

One of the well-documented pathways for naphthalene degradation proceeds through the intermediate 1,2-dihydroxynaphthalene. The subsequent ring cleavage of this intermediate is a critical step in the mineralization of naphthalene by various microorganisms. nih.gov The enzyme responsible, 1,2-dihydroxynaphthalene dioxygenase, catalyzes the cleavage of the hydroxylated ring to form 2-hydroxychromene-2-carboxylate, which is then further metabolized. nih.gov

Another relevant pathway involves the degradation of phenanthrene, which can lead to the formation of 1-hydroxy-2-naphthoate (B8527853). nih.gov The aromatic ring of this intermediate is then cleaved by 1-hydroxy-2-naphthoate dioxygenase. nih.gov The product of this reaction has been identified as (E)-4-(2-carboxylatophenyl)-2-oxo-3-butenoate. nih.gov The detailed study of this enzymatic transformation using techniques like NMR has provided a clear picture of the resulting ring-opened structure. nih.gov

Under anaerobic conditions, the degradation of naphthalene follows a different course. The metabolic pathway involves the initial reduction of the bicyclic aromatic system prior to ring cleavage. nih.govresearchgate.net This suggests that in oxygen-limited environments, the ring cleavage of dihydroxynaphthalene derivatives might proceed through a reductive rather than an oxidative mechanism.

Beyond enzymatic reactions, chemical oxidation can also induce ring cleavage of naphthalene structures. For instance, the gaseous oxidation of naphthalene by hydroxyl radicals (OH) can lead to the formation of ring-opened products. copernicus.org While the specific products would differ from enzymatic pathways, this highlights a non-biological route for the degradation of the naphthalene core.

The table below summarizes key findings from studies on the ring cleavage of naphthalene derivatives, which serve as models for understanding the potential transformations of this compound.

| Precursor Compound | Enzyme/Reaction Condition | Key Intermediate | Ring Cleavage Product |

| Phenanthrene | Bacterial Degradation | 1-hydroxy-2-naphthoate | (E)-4-(2-carboxylatophenyl)-2-oxo-3-butenoate |

| Phenanthrene | Bacterial Degradation | 1,2-dihydroxynaphthalene | 2-hydroxychromene-2-carboxylate |

| Naphthalene | Anaerobic Degradation | Reduced 2-naphthoic acid derivatives | C₁₁H₁₆O₄-diacid |

| Naphthalene | Gaseous Oxidation | N/A | Various oxidized C8 and C10 compounds |

Advanced Spectroscopic Characterization and Structural Elucidation of 1 3,4 Dihydroxynaphthalen 1 Yl Ethanone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to map out the carbon-hydrogen framework of 1-(3,4-dihydroxynaphthalen-1-yl)ethanone.

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to each unique proton environment in the molecule. The chemical shift (δ), integration, and multiplicity (splitting pattern) of these signals are key to the structural assignment.

Aromatic Protons: The naphthalene (B1677914) ring system contains five aromatic protons. Their signals would typically appear in the downfield region of the spectrum, generally between δ 6.5 and 8.5 ppm. The proton on C2, situated between two hydroxyl groups, is expected to be a singlet and appear at a relatively upfield position for an aromatic proton due to the electron-donating effect of the OH groups. The remaining four protons on the unsubstituted ring (C5, C6, C7, C8) would show complex splitting patterns (doublets, triplets, or multiplets) due to spin-spin coupling with their neighbors.

Hydroxyl Protons (-OH): The two phenolic hydroxyl protons at C3 and C4 would typically appear as broad singlets. Their chemical shift is highly variable and depends on factors like solvent, concentration, and temperature, but they are often observed in the range of δ 5.0-10.0 ppm. They can be confirmed by D₂O exchange, which causes the signals to disappear.

Acetyl Methyl Protons (-COCH₃): The three protons of the methyl group in the ethanone (B97240) moiety are chemically equivalent and would appear as a sharp singlet in the upfield region of the spectrum, typically around δ 2.2-2.7 ppm. chegg.com

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -COCH₃ | 2.2 - 2.7 | Singlet | 3H |

| Ar-H (C2) | 6.5 - 7.0 | Singlet | 1H |

| Ar-H (C5-C8) | 7.0 - 8.5 | Multiplets | 4H |

| Ar-OH | 5.0 - 10.0 | Broad Singlet | 2H |

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, twelve distinct signals are expected, corresponding to the ten carbons of the naphthalene ring, the carbonyl carbon, and the methyl carbon.

Carbonyl Carbon (C=O): The ketone carbonyl carbon is the most deshielded and would appear as a signal far downfield, typically in the range of δ 195-205 ppm.

Aromatic Carbons (C-O): The C3 and C4 carbons, being attached to hydroxyl groups, are expected to resonate at approximately δ 140-160 ppm.

Aromatic Carbons (C-C=O and Bridgehead): The C1 carbon, bearing the acetyl group, and the quaternary bridgehead carbons (C4a, C8a) would appear in the δ 120-140 ppm range.

Aromatic Carbons (C-H): The aromatic carbons bonded to hydrogen (C2, C5, C6, C7, C8) would resonate in the region of δ 110-130 ppm.

Methyl Carbon (-CH₃): The methyl carbon of the acetyl group is the most shielded and would appear far upfield, typically between δ 20-30 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -C H₃ | 20 - 30 |

| Aromatic C -H | 110 - 130 |

| Aromatic Quaternary C | 120 - 140 |

| Aromatic C -OH | 140 - 160 |

| C =O | 195 - 205 |

While 1D NMR provides fundamental data, 2D NMR experiments are essential for unambiguously assigning signals and confirming the molecule's connectivity. mdpi.com

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. It would show correlations between adjacent protons on the unsubstituted aromatic ring, helping to assign the signals for H5, H6, H7, and H8.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the signals of the carbons to which they are directly attached. nih.gov This would definitively link each aromatic C-H proton signal to its corresponding carbon signal and the methyl proton singlet to the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (typically 2-3 bond) couplings between protons and carbons. mdpi.com Key correlations would include the one between the methyl protons (-COCH₃) and the carbonyl carbon (C=O), as well as the C1 carbon of the naphthalene ring. This would firmly establish the position of the acetyl group. Correlations from the H2 proton to C1, C3, and C4a would confirm the substitution pattern on the dihydroxy-substituted ring.

Solid-state NMR (ssNMR) is a valuable technique for characterizing materials in their solid form, providing insights that are not accessible from solution-state NMR. For naphthyl ethanones, ssNMR can reveal information about crystallinity, polymorphism, and molecular packing in the crystal lattice. nih.gov The chemical shifts observed in ssNMR can be sensitive to subtle changes in molecular structure and intermolecular interactions, such as hydrogen bonding involving the hydroxyl and carbonyl groups. nih.govohiolink.edu This sensitivity allows ssNMR to distinguish between different crystalline forms (polymorphs) and to provide data that can complement information from X-ray diffraction. nih.gov

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. uhcl.edu The FT-IR spectrum of this compound would be characterized by several key absorption bands.

O-H Stretch: A strong, broad absorption band is expected in the region of 3500-3200 cm⁻¹ due to the stretching vibration of the phenolic hydroxyl (O-H) groups. The broadness is a result of intermolecular hydrogen bonding.

C-H Stretch (Aromatic): Absorption bands for aromatic C-H stretching typically appear just above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹).

C-H Stretch (Aliphatic): The C-H stretching of the methyl group would be observed just below 3000 cm⁻¹ (e.g., 2950-2850 cm⁻¹).

C=O Stretch: A strong, sharp absorption band corresponding to the ketone carbonyl (C=O) stretching vibration is expected in the range of 1680-1650 cm⁻¹. The position within this range can be influenced by conjugation with the aromatic ring.

C=C Stretch (Aromatic): Medium to strong absorptions from the carbon-carbon double bond stretching within the naphthalene ring are expected in the 1600-1450 cm⁻¹ region.

C-O Stretch: The stretching vibration of the phenolic carbon-oxygen bond should produce a band in the 1260-1180 cm⁻¹ range.

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch | Phenolic -OH | 3500 - 3200 | Strong, Broad |

| C-H Stretch | Aromatic | 3100 - 3000 | Medium |

| C=O Stretch | Ketone | 1680 - 1650 | Strong, Sharp |

| C=C Stretch | Aromatic Ring | 1600 - 1450 | Medium-Strong |

| C-O Stretch | Phenol (B47542) | 1260 - 1180 | Medium-Strong |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. In MS, a molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ion and its fragments is measured.

Molecular Ion Peak (M⁺): For this compound (C₁₂H₁₀O₃), the molecular weight is 202.21 g/mol . The mass spectrum would be expected to show a molecular ion peak at an m/z value of 202.

Fragmentation Analysis: The fragmentation pattern provides corroborating structural evidence. A prominent fragmentation pathway would be the loss of a methyl radical (•CH₃, 15 Da) from the molecular ion to give a fragment at m/z 187. An even more significant fragmentation would be the cleavage of the acyl group, resulting in the loss of a ketene (B1206846) molecule (CH₂=C=O, 42 Da) or an acetyl radical (•COCH₃, 43 Da), leading to a major fragment ion at m/z 159. This dihydroxynaphthyl cation would be highly stable due to resonance. Further fragmentation could involve the loss of carbon monoxide (CO, 28 Da) from the fragment ions.

This comprehensive analysis, integrating data from ¹H NMR, ¹³C NMR, 2D NMR, IR spectroscopy, and mass spectrometry, allows for the complete and confident structural elucidation of this compound.

Electron Ionization (EI) Mass Spectrometry Fragmentation Patterns

Electron Ionization (EI) mass spectrometry is a hard ionization technique that involves bombarding a molecule with high-energy electrons (typically 70 eV), leading to the formation of a molecular ion (M•+) and subsequent fragmentation. nih.govnih.gov The resulting mass spectrum provides a distinct fragmentation pattern that acts as a molecular fingerprint.

For this compound (molar mass: 202.21 g/mol ), the molecular ion peak would be observed at a mass-to-charge ratio (m/z) of 202. Due to the aromatic nature of the naphthalene core, this molecular ion is expected to be relatively stable and thus readily observable. The primary fragmentation pathways characteristic of aromatic ketones would likely involve the acetyl group. libretexts.orgmiamioh.edu

Key expected fragmentation patterns include:

α-Cleavage: The most common fragmentation for ketones involves the cleavage of the bond adjacent to the carbonyl group. miamioh.edu This would result in the loss of a methyl radical (•CH₃, 15 Da) to form a highly stable, resonance-stabilized naphthoyl cation at m/z 187. This peak is anticipated to be one of the most abundant in the spectrum.

Acyl Group Loss: Cleavage of the bond between the naphthalene ring and the carbonyl carbon would lead to the loss of a neutral ketene molecule (CH₂=C=O) or an acetyl radical (•COCH₃, 43 Da), resulting in a fragment ion at m/z 159, corresponding to the dihydroxynaphthalene cation. nih.gov

A representative table of expected major fragments is provided below.

| m/z (Proposed) | Proposed Fragment Ion | Proposed Neutral Loss |

|---|---|---|

| 202 | [C₁₂H₁₀O₃]⁺• (Molecular Ion) | - |

| 187 | [M - CH₃]⁺ | •CH₃ |

| 159 | [M - COCH₃]⁺ | •COCH₃ |

Electrospray Ionization (ESI) High-Resolution Mass Spectrometry (HRMS)

Electrospray ionization (ESI) is a soft ionization technique ideal for polar, thermally labile molecules, such as polyphenolic compounds. researchgate.netuci.edu It typically generates protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻ with minimal fragmentation. For this compound, the two hydroxyl groups and the carbonyl oxygen make it well-suited for ESI analysis.

Coupling ESI with a high-resolution mass spectrometer (HRMS), such as an Orbitrap or TOF analyzer, allows for the precise measurement of the ion's mass-to-charge ratio to four or more decimal places. This high accuracy enables the unambiguous determination of the elemental composition of the ion, confirming the molecular formula of the compound. nih.gov

| Ion Species | Molecular Formula | Theoretical Exact Mass (Da) | Observed Mass (Da) |

|---|---|---|---|

| [M+H]⁺ | C₁₂H₁₁O₃⁺ | 203.0703 | Data not available |

| [M-H]⁻ | C₁₂H₉O₃⁻ | 201.0557 | Data not available |

| [M+Na]⁺ | C₁₂H₁₀O₃Na⁺ | 225.0522 | Data not available |

Tandem Mass Spectrometry (MS/MS) for Elucidating Complex Fragmentation Pathways

Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation where a specific precursor ion (e.g., the [M+H]⁺ ion from ESI) is selected, subjected to collision-induced dissociation (CID), and the resulting product ions are analyzed. nih.gov This method provides detailed information about the molecule's connectivity and fragmentation pathways.

For the [M+H]⁺ ion of this compound (m/z 203.0703), fragmentation would likely be initiated at the sites of protonation—the carbonyl oxygen or one of the hydroxyl groups. Plausible fragmentation pathways would include:

Loss of Water: A common fragmentation for protonated phenols and alcohols is the neutral loss of a water molecule (H₂O, 18.01 Da), which would yield a product ion at m/z 185.0597.

Loss of Ketene: Following protonation at the carbonyl, the loss of a neutral ketene molecule (CH₂=C=O, 42.01 Da) is a possible pathway, resulting in an ion at m/z 161.0597.

Combined Losses: Sequential losses, such as the loss of water followed by the loss of carbon monoxide (CO, 27.99 Da), could also be observed, providing further structural confirmation. researchgate.net

These fragmentation patterns help distinguish between isomers, as the stability and formation pathways of product ions are highly dependent on the original positions of the functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from a ground state to a higher energy state. shu.ac.uk The wavelengths of absorption are characteristic of the chromophores—the light-absorbing functional groups—within a molecule. hnue.edu.vn

The structure of this compound contains several chromophores: the naphthalene aromatic system, the carbonyl group (C=O), and the hydroxyl (-OH) groups. The extended π-conjugated system of the naphthalene ring is the dominant chromophore and is expected to give rise to intense absorptions in the UV region (200-400 nm) due to π → π* transitions. libretexts.orgpharmatutor.org The carbonyl group can undergo a lower-energy, and typically less intense, n → π* transition. cutm.ac.in The presence of hydroxyl groups as auxochromes on the aromatic ring is expected to cause a bathochromic (red) shift, moving the absorption maxima to longer wavelengths compared to an unsubstituted acetonaphthone. acs.org

Based on data for related dihydroxynaphthalene compounds, multiple absorption bands would be anticipated. nih.govresearchgate.netnist.gov

| λmax (nm) (Proposed) | Solvent | Associated Electronic Transition | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |

|---|---|---|---|

| ~220-250 | Ethanol/Methanol | π → π | Data not available |

| ~280-300 | Ethanol/Methanol | π → π | Data not available |

| ~320-350 | Ethanol/Methanol | n → π* / π → π* | Data not available |

X-ray Crystallography for Three-Dimensional Structural Determination

Single crystal X-ray diffraction is the most definitive analytical method for determining the three-dimensional atomic arrangement of a molecule in its solid state. jst.go.jp The technique provides precise data on bond lengths, bond angles, torsional angles, and intermolecular interactions (such as hydrogen bonding and π-π stacking) within the crystal lattice.

To date, no crystal structure for this compound has been deposited in crystallographic databases. If a suitable single crystal were obtained, this analysis would unequivocally confirm the substitution pattern on the naphthalene ring and reveal the conformation of the acetyl group relative to the ring. The dihydroxy arrangement would likely facilitate a network of intermolecular hydrogen bonds, influencing the crystal packing. For illustrative purposes, the crystallographic data for a related compound, 2'-Acetonaphthone, is known to be in a monoclinic system with a P2₁/n space group. iucr.org

| Parameter | Value for this compound |

|---|---|

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z (molecules per unit cell) | Data not available |

Powder X-ray diffraction (PXRD) is a technique used to analyze polycrystalline materials. It is valuable for identifying crystalline phases, determining lattice parameters, and assessing sample purity. aip.orgresearchgate.net The PXRD pattern, a plot of diffraction intensity versus the diffraction angle (2θ), serves as a unique "fingerprint" for a specific crystalline solid. forcetechnology.com

In the absence of single crystals, PXRD can be a crucial tool for characterizing the solid-state form of this compound. nih.gov The positions of the diffraction peaks are governed by Bragg's Law and relate directly to the dimensions of the unit cell. While a full structure solution from powder data is complex for organic molecules, the pattern itself is sufficient for identifying the compound against a known standard or for distinguishing between different polymorphic forms. No PXRD data for the title compound are currently available in the literature.

| 2θ Angle (°) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| Data not available | Data not available | Data not available |

Despite a comprehensive search for crystallographic and spectroscopic data, no specific studies detailing the Hirshfeld surface analysis and 2D fingerprint plots for the compound this compound were found in the available scientific literature.

The performed searches for publications containing the crystal structure or any form of intermolecular interaction analysis for this compound did not yield any relevant results. While studies on related dihydroxynaphthalene or ethanone derivatives exist, the specific data required to generate the requested "Advanced Spectroscopic Characterization and Structural Elucidation" section for the target compound is not publicly available at this time. Therefore, the detailed analysis of intermolecular interactions via Hirshfeld surfaces and 2D fingerprint plots for this compound cannot be provided.

Computational Chemistry and Theoretical Investigations of 1 3,4 Dihydroxynaphthalen 1 Yl Ethanone

Density Functional Theory (DFT) Studies for Electronic and Molecular Properties

DFT has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it suitable for studying a wide range of molecular systems.

Geometry Optimization and Conformational Analysis

This initial step in any computational study involves finding the most stable three-dimensional arrangement of the atoms in a molecule, its lowest energy conformation. This process would yield precise data on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's structure.

Electronic Structure: Frontier Molecular Orbitals (HOMO/LUMO) and Energy Gap Calculations

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and electronic properties. The energy difference between them, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap generally suggests a more reactive species.

Vibrational Frequency Calculations and Comparison with Experimental Spectra

Theoretical vibrational analysis can predict a molecule's infrared (IR) and Raman spectra. These calculated frequencies, when compared with experimental data, can help to confirm the molecular structure and provide a detailed assignment of the vibrational modes to specific atomic motions within the molecule.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

An MEP map illustrates the charge distribution on the surface of a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This visual tool is invaluable for predicting how the molecule will interact with other chemical species.

Reactivity Descriptors and Chemical Reactivity Indices

From the energies of the frontier orbitals, a range of chemical reactivity descriptors can be calculated. These include electronegativity, chemical hardness and softness, and the electrophilicity index. These indices provide quantitative measures of a molecule's reactivity, offering insights into its behavior in chemical reactions.

While the theoretical basis for each of these analyses is robust, the generation of specific data tables and detailed research findings for 1-(3,4-Dihydroxynaphthalen-1-yl)ethanone awaits a dedicated computational study. The scientific community has the tools to perform such an investigation, which would provide valuable insights into the chemical nature of this specific naphthalenic compound. Until such research is published, a complete article adhering to the specified detailed outline cannot be constructed.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to develop mathematical relationships between the chemical structure of a compound and its biological activity. jocpr.comsysrevpharm.orgnih.gov These models are instrumental in predicting the activity of new chemical entities, thereby streamlining the drug discovery process. jocpr.commedcraveonline.com

Molecular Descriptor Generation and Selection

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that encode different structural and physicochemical properties of a molecule. researchgate.netnih.gov These descriptors can be categorized into several types, including constitutional, topological, geometric, and quantum-chemical descriptors. ucsb.edunih.gov For a molecule like this compound, descriptors would quantify aspects such as its molecular weight, number of hydrogen bond donors and acceptors, logP (lipophilicity), and electronic properties like HOMO and LUMO energies. ucsb.edukaggle.com

The selection of the most relevant descriptors is a critical step to build a robust QSAR model. nih.gov Various statistical methods are employed to choose a subset of descriptors that have the highest correlation with the biological activity, while avoiding redundancy. researchgate.net

Development of Linear and Non-linear Regression Models (MLR, MNLR)

Once descriptors are selected, mathematical models are built to correlate them with biological activity. Multiple Linear Regression (MLR) is a common approach that assumes a linear relationship between the descriptors and the activity. nih.govnih.gov The resulting equation provides a straightforward interpretation of how each descriptor influences the compound's potency. researchgate.net

However, biological systems often exhibit non-linear relationships. In such cases, Multiple Non-linear Regression (MNLR) models can provide a more accurate description. nih.gov These models can capture more complex relationships between a compound's structure and its biological effect. nih.gov

Application of Machine Learning Algorithms (e.g., Artificial Neural Networks) in QSAR

In recent years, machine learning algorithms have become increasingly popular for developing sophisticated QSAR models. researchgate.netyoutube.com Artificial Neural Networks (ANNs), a type of machine learning algorithm inspired by the human brain, are capable of modeling highly complex and non-linear data. sysrevpharm.orgnih.gov Other commonly used algorithms include Support Vector Machines (SVM) and Random Forests. youtube.comnih.gov These methods can often lead to more predictive models, especially when dealing with large and diverse datasets. youtube.com

Validation, Robustness, and Applicability Domain of QSAR Models

The predictive power and reliability of a QSAR model must be rigorously validated. nih.govnih.gov This involves both internal validation techniques, such as cross-validation, and external validation using an independent set of compounds that were not used in the model development. nih.govresearchgate.net Statistical metrics like the coefficient of determination (R²), cross-validated R² (Q²), and root mean square error (RMSE) are used to assess the model's performance. researchgate.net

Defining the applicability domain (AD) of a QSAR model is also crucial. The AD specifies the chemical space in which the model can make reliable predictions. This ensures that the model is only used for compounds similar to those it was trained on, preventing inaccurate extrapolations. nih.gov

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. nih.govescholarship.org By solving Newton's equations of motion, MD simulations can provide detailed insights into the conformational dynamics of a molecule like this compound and its interactions with the surrounding environment, such as a solvent. escholarship.orgethz.ch

These simulations can reveal how the compound behaves in an aqueous solution, how it interacts with water molecules, and what stable conformations it might adopt. nih.govchemrxiv.org Understanding these dynamic behaviors is essential for predicting how the molecule might interact with a biological target. escholarship.org

Molecular Docking Studies for Ligand-Target Binding Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). amazonaws.comthesciencein.org This method is widely used in drug discovery to screen virtual libraries of compounds against a specific protein target to identify potential drug candidates. f1000research.complos.org

For this compound, molecular docking could be used to predict its binding affinity and mode of interaction with various enzymes or receptors. The process involves generating a multitude of possible binding poses and scoring them based on factors like intermolecular forces, such as hydrogen bonds and hydrophobic interactions. researchgate.netresearchgate.net The results can help to hypothesize a mechanism of action and guide the design of more potent analogs. plos.org

Theoretical Mechanistic Elucidation of Chemical Reactions Involving the Compound

A comprehensive review of available scientific literature indicates a notable absence of specific computational chemistry and theoretical investigations focused on the mechanistic elucidation of chemical reactions involving this compound. While computational methods, particularly Density Functional Theory (DFT), are powerful tools for exploring reaction pathways, transition states, and activation energies, such studies have not been specifically reported for this compound.

General theoretical and computational chemistry research provides a framework for how such an investigation could be conducted. For instance, DFT calculations are frequently employed to study reaction mechanisms like nucleophilic additions, cycloadditions, or oxidation-reduction processes involving structurally related phenolic and naphthalenic compounds. These studies typically calculate the geometries of reactants, intermediates, transition states, and products, and determine the associated energy changes to map out the most probable reaction pathway.

However, without specific studies on this compound, any discussion of its reaction mechanisms from a computational standpoint would be purely speculative and fall outside the scope of this focused article. The reactivity of the catechol moiety, the naphthalene (B1677914) ring system, and the ethanone (B97240) substituent could each be subject to theoretical investigation, but dedicated research is required to provide scientifically accurate mechanistic insights. The scientific community has yet to publish theoretical explorations into the specific chemical transformations of this particular molecule.

Structure Activity Relationship Sar and Rational Design of Novel 1 3,4 Dihydroxynaphthalen 1 Yl Ethanone Derivatives

Systematic Structural Modification of the 1-(3,4-Dihydroxynaphthalen-1-yl)ethanone Scaffold

The systematic modification of the this compound structure is fundamental to understanding its SAR. This involves making discrete changes to different parts of the molecule, primarily focusing on the naphthalene (B1677914) core and the ethanone (B97240) functional group.

The dihydroxynaphthalene core is a key feature of the molecule, and its electronic and steric properties can be modulated by introducing various substituents. The position, number, and nature of these substituents can significantly influence the compound's biological activity. While direct research on substituent effects on the this compound core is limited, principles from analogous structures, such as substituted dihydroxyphenyl derivatives, can provide valuable insights. For instance, the introduction of electron-withdrawing or electron-donating groups at different positions on the naphthalene ring can alter the acidity of the hydroxyl groups, which may be critical for binding to target proteins.

Potential modifications to the naphthalene core could include:

Alkylation and Arylation: Introducing small alkyl or aryl groups to explore steric tolerance in the binding pocket of a target.

Halogenation: Adding halogens like fluorine, chlorine, or bromine can modify the electronic properties and potentially enhance binding through halogen bonding.

Hydroxylation and Alkoxylation: Additional hydroxyl or alkoxy groups could provide new hydrogen bonding opportunities.

Nitration: The introduction of a nitro group, as seen in analogs like 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone, can significantly impact activity. nih.gov

Table 1: Conceptual Modifications on the Naphthalene Core of this compound and Their Potential Rationale

| Position of Substitution | Type of Substituent | Rationale for Modification |

| C5, C6, C7, or C8 | Halogen (F, Cl, Br) | Modulate electronic properties, potential for halogen bonding. |

| C5, C6, C7, or C8 | Alkyl (e.g., -CH3) | Investigate steric effects and lipophilicity. |

| C5, C6, C7, or C8 | Methoxy (-OCH3) | Alter hydrogen bonding capacity and electronic nature. |

| C2 or other positions | Nitro (-NO2) | Introduce strong electron-withdrawing character. |

The ethanone functional group and its side chain are also prime targets for modification. Changes in this region can affect the molecule's shape, flexibility, and ability to interact with specific residues in a biological target. Research on related compounds has shown that the carbonyl group is often essential for activity. nih.gov

Key modifications to the ethanone moiety may include:

Side Chain Elongation: Increasing the length of the alkyl chain (e.g., from ethanone to propanone or butanone) can probe the depth of a binding pocket. Studies on analogous structures have demonstrated that increasing chain length can significantly impact biological properties. nih.gov

Functional Group Transformation: The carbonyl group could be converted to an alcohol (reduction) or an oxime to assess the importance of the hydrogen bond acceptor capability of the carbonyl oxygen.

Table 2: Conceptual Modifications of the Ethanone Side Chain of this compound

| Modification | Example Structure (Conceptual) | Rationale |

| Chain Elongation | 1-(3,4-Dihydroxynaphthalen-1-yl)propan-1-one | To explore the size of the binding site. |

| Aryl Substitution | 1-(3,4-Dihydroxynaphthalen-1-yl)-2-phenylethan-1-one | To introduce potential π-π stacking or hydrophobic interactions. |

| Carbonyl Reduction | 1-(3,4-Dihydroxynaphthalen-1-yl)ethan-1-ol | To evaluate the role of the carbonyl oxygen as a hydrogen bond acceptor. |

Rational Design Principles for Optimizing Desired Research Properties and Bioactivity

Rational drug design aims to create new molecules with specific biological activities based on a known 3D structure of a biological target or a well-established SAR. For this compound derivatives, computational methods such as molecular docking and quantitative structure-activity relationship (QSAR) studies could be employed to guide the design of more potent and selective compounds.

Key principles for rational design include:

Target-Based Design: If the biological target is known, its crystal structure can be used to design ligands that fit snugly into the active site and form favorable interactions.

Pharmacophore Modeling: A pharmacophore model can be developed based on a set of active compounds to identify the essential structural features required for bioactivity.

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties (bioisosteres) can help to fine-tune the compound's activity and pharmacokinetic properties.

Synthesis and Biological Evaluation of Advanced Analogues

The synthesis of novel analogues of this compound would likely involve multi-step organic synthesis protocols. The starting materials and reaction conditions would be chosen to allow for the introduction of the desired modifications in a controlled manner. Once synthesized, these advanced analogues would undergo rigorous biological evaluation to determine their activity and selectivity against the target of interest. This iterative process of design, synthesis, and testing is central to medicinal chemistry and drug discovery.

Prodrug Strategies and Targeted Analogues for Enhanced Research Utility

Prodrugs are inactive or less active precursors that are converted into the active drug within the body. This strategy can be employed to overcome issues such as poor solubility, low bioavailability, or lack of site-specific delivery. For this compound, the two hydroxyl groups are ideal handles for creating prodrugs, for example, by esterification. These esters could be designed to be cleaved by specific enzymes at the target site, thereby releasing the active compound.

Targeted analogues can be designed by attaching the this compound scaffold to a moiety that directs it to a specific tissue or cell type. This approach can enhance the efficacy of the compound while minimizing off-target effects.

Metabolic and Environmental Degradation of Naphthalene Based Compounds

Microbial Biotransformation Pathways of Naphthalene (B1677914) Derivatives

The microbial degradation of naphthalene is a key process in the removal of this pollutant from contaminated environments. frontiersin.org A diverse range of bacteria, primarily from the Proteobacteria phylum, have been identified as capable of utilizing naphthalene as a sole source of carbon and energy. frontiersin.org Genera such as Pseudomonas, Bacillus, Streptomyces, and others have been isolated from various ecosystems, including soil, sediment, and water, demonstrating their adaptability to different environmental conditions. frontiersin.orgnih.gov

The aerobic degradation of naphthalene by bacteria typically initiates with the action of a multi-component enzyme system called naphthalene dioxygenase (NDO). frontiersin.orgmdpi.com This enzyme catalyzes the dihydroxylation of the naphthalene ring to form (+)-cis-(1R,2S)-dihydroxy-1,2-dihydronaphthalene. frontiersin.orgoup.com This intermediate is then converted by a dehydrogenase to 1,2-dihydroxynaphthalene. frontiersin.org

The subsequent step involves the cleavage of the aromatic ring. The enzyme 1,2-dihydroxynaphthalene dioxygenase facilitates the meta-cleavage of 1,2-dihydroxynaphthalene to produce 2-hydroxychromene-2-carboxylic acid. frontiersin.org This compound is further metabolized through a series of enzymatic reactions, ultimately leading to intermediates of the central carbon pathway, such as pyruvate (B1213749) and salicylaldehyde (B1680747). frontiersin.orgmdpi.com The salicylaldehyde is then oxidized to salicylate, which can be further degraded via catechol or gentisic acid pathways. mdpi.comnih.gov

While the pathway involving 1,2-dihydroxynaphthalene is common, some thermophilic bacteria, such as Bacillus thermoleovorans, have been shown to produce other intermediates, including 2,3-dihydroxynaphthalene (B165439), suggesting the involvement of different dioxygenases. nih.gov This indicates a degree of metabolic diversity in the microbial degradation of naphthalene. nih.gov Anaerobic degradation of naphthalene has also been observed under nitrate-reducing conditions, although the specific metabolic pathways are still under investigation. asm.org

Table 1: Genera of Bacteria Involved in Naphthalene Degradation

| Bacterial Genus | Phylum | Reference |

|---|---|---|

| Pseudomonas | Proteobacteria | frontiersin.org |

| Bacillus | Firmicutes | nih.gov |

| Streptomyces | Actinobacteria | |

| Chlorella | Chlorophyta | nih.gov |

| Ankistrodesmus | Chlorophyta | nih.gov |

| Scenedesmus | Chlorophyta | nih.gov |

Enzymatic Degradation Mechanisms of Related Naphthyl Structures

The enzymatic machinery responsible for the degradation of naphthalene and its derivatives is well-characterized. The key enzymes are typically encoded by genes organized in operons, which are inducible by the presence of the substrate. frontiersin.orgmdpi.comnih.gov

The initial and often rate-limiting step is catalyzed by naphthalene dioxygenase (NDO) , a ring-hydroxylating dioxygenase. frontiersin.org This enzyme introduces both atoms of a molecular oxygen into the aromatic ring to form a cis-dihydrodiol. frontiersin.org The activity of NDO is crucial as it prepares the stable aromatic ring for subsequent cleavage.

Following the formation of 1,2-dihydroxynaphthalene, the 1,2-dihydroxynaphthalene dioxygenase (12DHNDO) , a ring-cleaving dioxygenase, catalyzes the opening of the aromatic ring. frontiersin.org This is a critical step in the breakdown of the stable polycyclic structure.

Other important enzymes in the pathway include:

Dehydrogenases , which convert the cis-dihydrodiol to the corresponding dihydroxynaphthalene. frontiersin.org

Isomerases , which catalyze the conversion of intermediates like 2-hydroxychromene-2-carboxylic acid. mdpi.com

Hydratase-aldolases , which cleave carbon-carbon bonds to produce smaller molecules like salicylaldehyde and pyruvate. frontiersin.orgmdpi.com

Salicylaldehyde dehydrogenases , which oxidize salicylaldehyde to salicylate. frontiersin.org

The genes encoding these enzymes are often located on plasmids, such as the well-studied NAH7 plasmid from Pseudomonas putida, or on the chromosome. mdpi.comnih.gov The regulation of these genes is tightly controlled, often by a regulatory protein that is activated by an intermediate of the pathway, such as salicylate. mdpi.comnih.gov

Table 2: Key Enzymes in the Aerobic Degradation of Naphthalene

| Enzyme | Function | Reference |

|---|---|---|

| Naphthalene dioxygenase (NDO) | Ring hydroxylation | frontiersin.org |

| cis-Naphthalene dihydrodiol dehydrogenase | Dehydrogenation | frontiersin.org |

| 1,2-Dihydroxynaphthalene dioxygenase (12DHNDO) | Ring cleavage | frontiersin.org |

| 2-Hydroxychromene-2-carboxylate isomerase | Isomerization | mdpi.com |

| trans-o-Hydroxybenzylidenepyruvate hydratase-aldolase | Aldol cleavage | frontiersin.orgmdpi.com |

| Salicylaldehyde dehydrogenase | Oxidation | frontiersin.org |

Environmental Fate Considerations of Naphthyl Ethanones

The environmental fate of naphthalene and its derivatives, including naphthyl ethanones, is governed by a combination of physical, chemical, and biological processes. Due to its volatility, a significant portion of naphthalene released into the environment partitions into the atmosphere. cdc.govnih.gov In the air, it is subject to degradation by photochemically produced hydroxyl radicals, with a relatively short half-life. cdc.govnih.gov

In soil and water, the fate of these compounds is influenced by several factors. Volatilization from the soil surface and water is a significant removal mechanism. orst.edu The extent of sorption to soil and sediment particles depends on the organic carbon content of the matrix; higher organic carbon content leads to increased sorption and reduced bioavailability. orst.edu

Biodegradation is a major pathway for the removal of naphthalene and related compounds from soil and aquatic environments. cdc.govorst.edu The rate of biodegradation can be slow in pristine environments but is often rapid in areas with a history of PAH contamination, where microbial populations have adapted. cdc.govorst.edu The presence of other PAHs can sometimes enhance the biodegradation of naphthalene. frontiersin.org Environmental conditions such as temperature, pH, and the availability of nutrients and oxygen can significantly impact the rate and extent of microbial degradation. frontiersin.org

Advanced Analytical Methodologies for 1 3,4 Dihydroxynaphthalen 1 Yl Ethanone

Chromatographic Techniques for Purity Assessment, Quantification, and Impurity Profiling

Chromatographic methods are the cornerstone of pharmaceutical analysis, offering high-resolution separation of complex mixtures. For a polar compound like 1-(3,4-Dihydroxynaphthalen-1-yl)ethanone, High-Performance Liquid Chromatography (HPLC) is a particularly suitable technique.

High-Performance Liquid Chromatography (HPLC):

HPLC, especially in its reversed-phase mode, is a powerful tool for the purity assessment and quantification of dihydroxynaphthalene derivatives. A well-developed HPLC method can effectively separate the main compound from any process-related impurities, degradation products, or isomers. The purity of dihydroxynaphthalenes, such as 2,3-dihydroxynaphthalene (B165439) and 1,4-dihydroxynaphthalene (B165239), is routinely assessed with assays of ≥98.0% and ≥90% by HPLC, respectively.

For effective separation, a C18 column is often employed, leveraging the hydrophobic interactions between the stationary phase and the naphthalene (B1677914) ring of the analyte. The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer at a controlled pH) and an organic modifier like acetonitrile (B52724) or methanol. Gradient elution, where the proportion of the organic solvent is gradually increased, is often necessary to ensure the timely elution of all components with good peak shape. Detection is commonly performed using a Photo Diode Array (PDA) or a UV detector, set at a wavelength where the naphthalene chromophore exhibits strong absorbance, such as 230 nm. researchgate.net

Impurity profiling is a critical aspect of pharmaceutical development, and HPLC is the primary technique for this purpose. A validated, stability-indicating HPLC method can resolve and quantify impurities at very low levels. For instance, in the analysis of related naphthalene derivatives, methods have been validated to detect impurities at concentrations ranging from 0.075 to 5.000 μg/mL, with limits of detection (LOD) and quantification (LOQ) in the range of 0.0002%-0.003% and 0.003%-0.013% relative to the main analyte concentration, respectively. researchgate.netrroij.com

Table 1: Illustrative HPLC Parameters for the Analysis of Naphthalene Derivatives

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.01 M KH₂PO₄ buffer (pH 2.5) |

| Mobile Phase B | Acetonitrile/Methanol mixture |

| Gradient | Time-programmed gradient elution |

| Flow Rate | 1.0 mL/min |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

| Detector | Photo Diode Array (PDA) at 230 nm |

| Injection Volume | 10 µL |

Application of Advanced Separation Science in Complex Biological and Chemical Matrices (e.g., HPLC-MS, GC-MS)

When analyzing this compound in complex matrices such as biological fluids (urine, plasma) or environmental samples, the combination of chromatographic separation with mass spectrometric detection provides unparalleled selectivity and sensitivity.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS):

HPLC coupled with a mass spectrometer (MS) is a highly specific and sensitive technique for both qualitative and quantitative analysis. iajps.com For polar, non-volatile compounds like dihydroxynaphthalenes, electrospray ionization (ESI) is a common ionization technique, typically operated in negative ion mode to deprotonate the hydroxyl groups. The mass spectrometer can be operated in full scan mode to identify unknown impurities or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for highly sensitive quantification of the target analyte. sciex.com

The development of a UHPLC-MS/MS (Ultra-High-Performance Liquid Chromatography-tandem Mass Spectrometry) method would offer even faster analysis times and higher resolution. In the analysis of related amino-polycyclic aromatic hydrocarbons in urine, UHPLC-MS/MS methods have achieved limits of quantification ranging from 0.009 to 0.378 μg/L. chromatographyonline.com The fragmentation patterns obtained from tandem mass spectrometry (MS/MS) provide valuable structural information for the unequivocal identification of the parent compound and its metabolites or degradation products.

Gas Chromatography-Mass Spectrometry (GC-MS):

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique, particularly for the analysis of volatile and semi-volatile compounds. For polar analytes like this compound, derivatization is necessary to increase their volatility and thermal stability. A common approach is silylation, where the hydroxyl groups are converted to trimethylsilyl (B98337) (TMS) ethers using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or a mixture of N,N-bis(trimethylsilyl)acetamide (BSA) and trimethylchlorosilane (TMCS). uzh.ch

A GC-MS method has been successfully developed for the determination of 1,2- and 1,4-dihydroxynaphthalene in human urine. nih.gov This method involves enzymatic hydrolysis of urinary conjugates, solid-phase extraction (SPE) for sample clean-up and concentration, followed by derivatization and GC-MS analysis. Such methods can achieve very low limits of detection, in the range of 0.15 to 0.21 μg/L, and limits of quantification from 0.44 to 0.69 μg/L. nih.gov The mass spectrometer provides definitive identification based on the mass-to-charge ratio of the molecular ion and its characteristic fragmentation pattern.

Table 2: Illustrative GC-MS Parameters for the Analysis of Dihydroxynaphthalene Metabolites in Urine

| Parameter | Condition |

|---|---|

| Sample Preparation | Enzymatic hydrolysis followed by Solid-Phase Extraction (SPE) |

| Derivatization | Silylation with BSA + TMCS in toluene |

| GC Column | Fused silica (B1680970) capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium |

| Temperature Program | Initial temperature of 50 °C, ramped to 300 °C |

| Injection Mode | Splitless |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| MS Detection | Tandem Mass Spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode |

Future Research Directions and Translational Opportunities for 1 3,4 Dihydroxynaphthalen 1 Yl Ethanone

Exploration of Uncharted Synthetic Routes and Methodologies

The development of novel and efficient synthetic routes is paramount for enabling extensive investigation of 1-(3,4-Dihydroxynaphthalen-1-yl)ethanone and its potential analogues. Future research could focus on exploring uncharted synthetic strategies that offer improvements in terms of yield, regioselectivity, and environmental impact over classical methods.

Modern Synthetic Approaches: Traditional approaches to polysubstituted naphthalenes can be limited by harsh conditions and lack of regiochemical control. nbinno.com Modern methods that could be adapted for the synthesis of this compound include:

C-H Bond Functionalization: This strategy allows for the direct introduction of functional groups onto the naphthalene (B1677914) core, potentially reducing the number of synthetic steps. Current time information in Oklahoma City, OK, US. The use of directing groups could facilitate the regioselective introduction of the acetyl and hydroxyl moieties.

Electrophilic Cyclization of Alkynes: This method provides a mild and efficient route to multisubstituted naphthalenes and could be explored for the construction of the dihydroxynaphthalene scaffold. nih.gov

Nitrogen-to-Carbon Transmutation of Isoquinolines: A novel approach involves the conversion of an isoquinoline (B145761) core into a naphthalene ring, offering a unique retrosynthetic pathway. bohrium.com

Green Chemistry and Biocatalysis: The principles of green chemistry are increasingly important in chemical synthesis. researchgate.netresearchgate.net Future synthetic explorations should consider:

Catalytic Systems: The use of environmentally benign and reusable catalysts can significantly improve the sustainability of the synthesis. gatech.edu